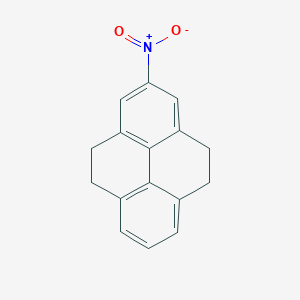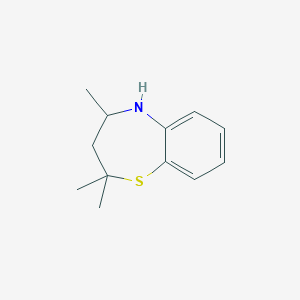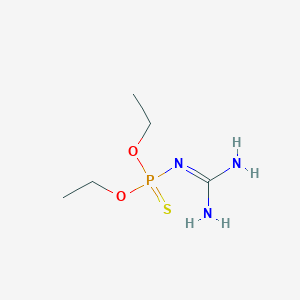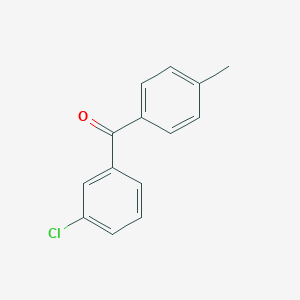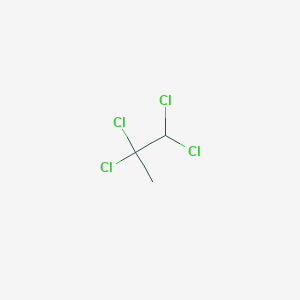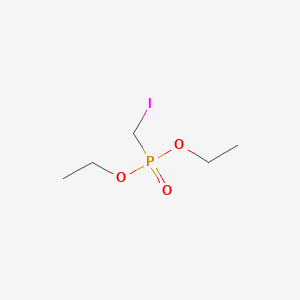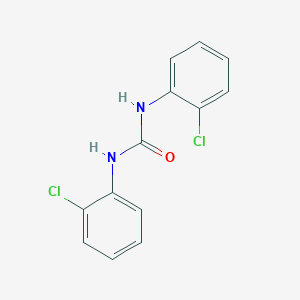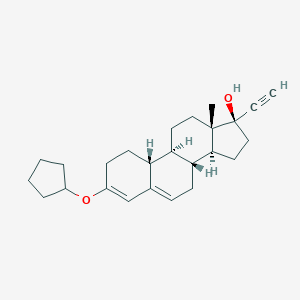
Metaphosphoric acid (HPO3), aluminum salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metaphosphoric acid (HPO3), aluminum salt, is a chemical compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is insoluble in water and has a molecular weight of 135.99 g/mol. It is also known as aluminum metaphosphate and is commonly used in the synthesis of polymers and as a catalyst in organic reactions. It is also used in the production of pharmaceuticals and in the manufacture of fertilizers.
Applications De Recherche Scientifique
Oligomerization and Polymerization Processes
- The study of oligomerization mechanisms of aluminophosphates reveals that the most favorable pathway involves a Lewis acid-base reaction between the aprotic oxygen of phosphoric acid and the central aluminum atom of Al(OH)4(-), facilitating the growth of aluminophosphate chains to oligomers such as trimers, tetramers, and pentamers. This process is crucial for understanding the formation and stabilization of complex aluminophosphate structures in various pH conditions (Xiang et al., 2016).
Surface Modification and Material Performance Enhancement
- Research on surface modification of Ni-rich Li(Ni0.8Co0.1Mn0.1)O2 cathodes using phosphoric acid (HPO3) demonstrates the ability to significantly reduce alkalinity in aqueous slurry, preventing corrosion of the aluminum current collector and maintaining good structural integrity of the electrode. This modification enhances electrochemical reversibility, ionic and electronic impedance, and cycle stability (Pedaballi & Li, 2020).
Ion Exchange and Separation Technologies
- Ion exchange capabilities of aluminum phosphate on cellulose acetate fibers, prepared by reacting aluminum-containing cellulose acetate with phosphoric acid, have been studied for Li+, Na+, and K+ separation. This demonstrates a high specificity and efficiency for ion exchange processes, important for applications in separation technologies and water treatment (Lazarin et al., 2003).
Catalysis and Chemical Reactions
- Catalytic applications in methanol dehydration to dimethyl ether have been explored with aluminum phosphate catalysts. The synthesis method and the nature of the phosphate precursor significantly influence the catalyst's performance, highlighting the role of aluminum phosphate in enhancing catalytic reactions (Kumar et al., 2006).
Flame Retardation and Material Safety
- Studies on flame retardation of polyamide composites by incorporating aluminum salts of phosphinic acid indicate significant improvements in fire safety characteristics of materials, useful in enhancing the fire resistance of polymers and composites (Hu et al., 2011).
Corrosion Protection and Surface Treatment
- Corrosion studies of aluminum coatings post-treated with sodium phosphate highlight the effectiveness of such treatments in enhancing corrosion resistance, important for extending the lifespan of metal structures and components in marine environments (Jeong et al., 2019).
Advanced Battery Technologies
- Research on electrochemical performance for aluminum-ion batteries using Ni11(HPO3)8(OH)6/rGO nanorods demonstrates the potential of metaphosphoric acid, aluminum salt in developing cathodic materials with enhanced discharge capacities and long-term cycling stability, contributing to the advancement of battery technologies (Tu et al., 2018).
Propriétés
| { "Design of the Synthesis Pathway": "Metaphosphoric acid (HPO3), aluminum salt can be synthesized by reacting aluminum hydroxide with phosphoric acid.", "Starting Materials": [ "Aluminum hydroxide", "Phosphoric acid" ], "Reaction": [ "Add aluminum hydroxide to phosphoric acid slowly with stirring.", "Heat the mixture to 80-90°C and continue stirring for 2-3 hours.", "Cool the mixture and filter the precipitated metaphosphoric acid (HPO3), aluminum salt.", "Wash the precipitate with water and dry it in an oven at 100°C for several hours." ] } | |
Numéro CAS |
13776-88-0 |
Formule moléculaire |
AlHO3P |
Poids moléculaire |
106.961 g/mol |
InChI |
InChI=1S/Al.HO3P/c;1-4(2)3/h;(H,1,2,3) |
Clé InChI |
OLLVUVAFUPKBDH-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)=O.[O-]P(=O)=O.[O-]P(=O)=O.[Al+3] |
SMILES canonique |
O[P+](=O)[O-].[Al] |
Autres numéros CAS |
13776-88-0 |
Description physique |
DryPowde |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



